molecular formula C11H14N2O B2520519 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile CAS No. 2034604-79-8

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

Cat. No.: B2520519
CAS No.: 2034604-79-8
M. Wt: 190.246
InChI Key: JBNWVHRODBIDJH-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile is a heterocyclic organic compound featuring a strained four-membered azetidine ring fused with a cyclohexene moiety via a carbonyl group. The carbonitrile group (–CN) enhances its polarity, making it a candidate for hydrogen bonding and interactions in biological systems.

Properties

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-2,9-10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNWVHRODBIDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with azetidine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.

    Reduction: 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-amine.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Physical State Notable Properties/Applications
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile (Target) C₁₁H₁₂N₂O (inferred) Azetidine, cyclohexene, carbonyl, –CN Not reported Potential pharmaceutical intermediate
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ Piperidine, cyclohexane, –CN Crystalline solid ≥95% purity; used in organic synthesis
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) C₁₇H₁₄N₂O₂ Chromene, –CN, –OH, –NH₂ Yellow solid m.p. 223–227°C; IR: 2,204 cm⁻¹ (–CN)
1-(3,4-Dichloro-benzyl)-azetidine-3-carbonitrile C₁₁H₁₀Cl₂N₂ Azetidine, –CN, dichlorobenzyl Not reported Intermediate in receptor inhibitor synthesis

Key Differences and Implications

Ring Systems and Conformational Flexibility

  • Azetidine vs. Piperidine: The target compound’s azetidine ring (4-membered) introduces significant ring strain compared to the 6-membered piperidine in 1-Piperidinocyclohexanecarbonitrile . This strain may enhance reactivity in ring-opening reactions or interactions with biological targets.
  • Cyclohexene vs.

Functional Group Contributions

  • Carbonyl Group: The carbonyl in the target compound (absent in 1-Piperidinocyclohexanecarbonitrile) increases electrophilicity, making it susceptible to nucleophilic attack. This contrasts with the direct C–N linkage in the piperidine analog.
  • Chromene Derivatives (1E/1L) : These compounds feature fused aromatic systems and –OH/–NH₂ groups, enabling π-π stacking and hydrogen bonding. Their higher melting points (223–227°C vs. crystalline solid in piperidine analog) suggest stronger intermolecular forces .

Notes

  • Synthesis Challenges : The strained azetidine ring in the target compound may require controlled conditions to prevent ring-opening during reactions.
  • Safety Considerations : While specific data for the target compound are lacking, analogs like 3-cyclohexene-1-carboxaldehyde (UN2498) recommend handling precautions due to flammability and reactivity .
  • Structural Characterization : Techniques such as X-ray crystallography (using SHELX programs ) and IR spectroscopy (as applied to compound 1E ) are critical for confirming molecular geometry and functional groups.

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